molecular formula C14H17NO3 B1404875 tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 216574-84-4

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B1404875
M. Wt: 247.29 g/mol
InChI Key: CQKDQPYPULKMBT-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate” is a chemical compound with the CAS Number: 216574-84-4. It has a molecular weight of 247.29 and its molecular formula is C14H17NO3 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Microbial Degradation of Fuel Oxygenates

Fuel oxygenates such as methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), are subjects of concern due to their persistence in the subsurface environment. Microcosm and pure culture studies have shown that these compounds can be biodegradable under various redox conditions, although the results are often contradictory, suggesting that site-specific conditions significantly impact the degradation process. Despite the potential for biodegradation, these substances biodegrade much slower compared to other hydrocarbons present in gasoline, limiting the use of in-situ biodegradation as a remediation option at contaminated sites. Notably, the degradation of TBA under methanogenic conditions has not been established, and it is considered a recalcitrant dead-end product under these conditions. This review highlights the importance of understanding site-specific biogeochemical conditions that govern the intrinsic degradation capabilities of such oxygenates (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized extensively in various industrial and commercial products. Their environmental presence, human exposure, and potential toxicity have been a growing concern. SPAs have been detected in numerous environmental matrices and in human tissues. They pose potential health risks due to their hepatic toxicity and endocrine-disrupting effects. This review emphasizes the need for further studies on the contamination and environmental behaviors of novel SPAs, their toxicity, especially in the context of infants, and the development of novel SPAs with reduced potential for environmental pollution (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

MTBE's release into the environment has raised considerable public and governmental concern. Research on the decomposition of MTBE using radio frequency (RF) plasma reactors has shown potential for the decomposition and conversion of MTBE into various simpler compounds. This study reviews the application of RF plasma reactors in decomposing air toxics and presents findings on the decomposition of MTBE by adding hydrogen in a cold plasma reactor. The results indicate that such a process can be an alternative method for decomposing and converting MTBE (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl N-(3-oxo-1,2-dihydroinden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDQPYPULKMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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